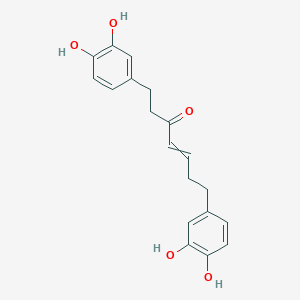
(4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one; 1,7-Bis-(3,4-dihydroxyphenyl)-4-hepten-3-one; Hirsutanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one, also known as 1,7-Bis-(3,4-dihydroxyphenyl)-4-hepten-3-one or Hirsutanone, is a diarylheptanoid compound. Diarylheptanoids are a class of natural products characterized by two aromatic rings connected by a seven-carbon chain. Hirsutanone is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one typically involves the coupling of two aromatic aldehydes with a heptane chain. One common method is the aldol condensation reaction, where aromatic aldehydes react with heptanone in the presence of a base, such as sodium hydroxide, to form the desired diarylheptanoid structure .
Industrial Production Methods
Industrial production of Hirsutanone may involve the extraction from natural sources, such as the rhizomes of Curcuma kwangsiensis, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized aldol condensation reactions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hirsutanone undergoes various chemical reactions, including:
Oxidation: Hirsutanone can be oxidized to form quinones, which are compounds with two ketone functionalities.
Reduction: Reduction of Hirsutanone can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups on the aromatic rings can undergo substitution reactions, such as acetylation or methylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acetylation can be achieved using acetic anhydride (Ac₂O) in the presence of a base like pyridine.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Acetylated or methylated derivatives
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other diarylheptanoids and related compounds.
Biology: Exhibits significant antioxidant activity, protecting cells from oxidative stress.
Medicine: Demonstrates anti-inflammatory and anticancer properties, making it a candidate for drug development.
Mechanism of Action
Hirsutanone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R,5R)-3,5-Diacetoxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane
- (4E,6E)-1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)-4,6-heptadien-3-one
Uniqueness
Hirsutanone is unique due to its specific structure, which allows it to exhibit a broad range of biological activities. Its dual hydroxyl groups on the aromatic rings contribute to its potent antioxidant and anti-inflammatory properties, distinguishing it from other diarylheptanoids .
Properties
IUPAC Name |
1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h2,4,6-7,9-12,21-24H,1,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHYFMQKJYFLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC=CC(=O)CCC2=CC(=C(C=C2)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














